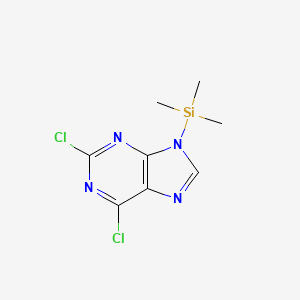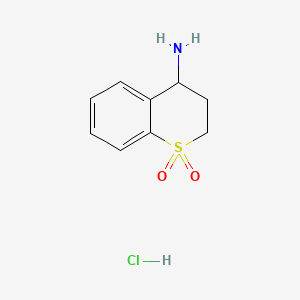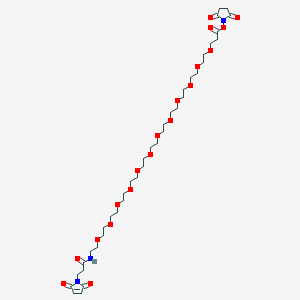
Mal-amido-PEG12-NHS ester
概要
説明
Mal-amido-PEG12-NHS ester is a polyethylene glycol (PEG)-derived linker that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase solubility in aqueous media and facilitate the conjugation of biomolecules.
作用機序
Target of Action
The primary targets of Mal-amido-PEG12-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.
Mode of Action
Mal-amido-PEG12-NHS interacts with its targets through two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide group . The NHS ester reacts with primary amines (-NH2) to form amide bonds, enabling the labeling of proteins and other amine-containing molecules . On the other hand, the maleimide group reacts with thiol groups (-SH) to form a covalent bond, facilitating the connection of biomolecules with a thiol .
Biochemical Pathways
The biochemical pathways affected by Mal-amido-PEG12-NHS are primarily related to protein modification and function. By forming covalent bonds with proteins and other biomolecules, Mal-amido-PEG12-NHS can alter their properties and functions, potentially affecting downstream biochemical pathways .
Result of Action
The result of Mal-amido-PEG12-NHS’s action is the modification of proteins and other amine-containing molecules, which can lead to changes in their function . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.
Action Environment
The action of Mal-amido-PEG12-NHS can be influenced by various environmental factors. For instance, the reactivity of the NHS ester and maleimide group is pH-dependent, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Additionally, the compound is sensitive to moisture and temperature, and should be stored at low temperatures in dry conditions for optimal stability .
生化学分析
Biochemical Properties
The NHS ester of Maleimide-PEG12-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
The Maleimide-PEG12-NHS ester, due to its ability to form covalent bonds with biomolecules, can have significant effects on cellular processes. By labeling proteins and other biomolecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Maleimide-PEG12-NHS ester involves its reactivity with primary amines and thiol groups. The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds, while the maleimide group reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Maleimide-PEG12-NHS ester can change due to factors such as the product’s stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the biomolecules that the Maleimide-PEG12-NHS ester is reacting with .
Metabolic Pathways
The metabolic pathways that Maleimide-PEG12-NHS ester is involved in would depend on the specific biomolecules it is reacting with. It could potentially interact with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Maleimide-PEG12-NHS ester within cells and tissues would depend on a variety of factors, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Maleimide-PEG12-NHS ester and any effects on its activity or function would depend on the specific biomolecules it is reacting with. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groups. The process begins with the activation of the PEG chain, followed by the introduction of the maleimide group through a reaction with maleic anhydride. The NHS ester group is then introduced by reacting the maleimide-PEG intermediate with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
化学反応の分析
Types of Reactions
Mal-amido-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts readily with primary amines (-NH2) to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form covalent thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.
Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
科学的研究の応用
Mal-amido-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
類似化合物との比較
Similar Compounds
- Mal-PEG2-NHS ester
- Mal-PEG4-NHS ester
- Mal-PEG8-NHS ester
Uniqueness
Mal-amido-PEG12-NHS ester is unique due to its longer PEG spacer, which provides greater solubility in aqueous media and flexibility in bioconjugation applications. This longer spacer allows for better accessibility and reactivity of the functional groups, making it a preferred choice for certain applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZLSLPQXOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-92-5 | |
| Record name | Mal-amido--PEG12-NHS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)

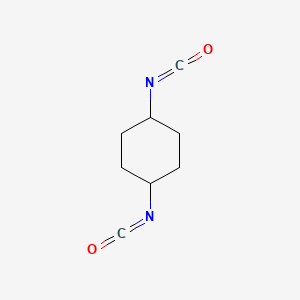

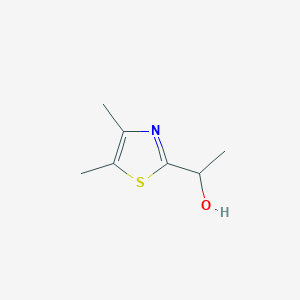

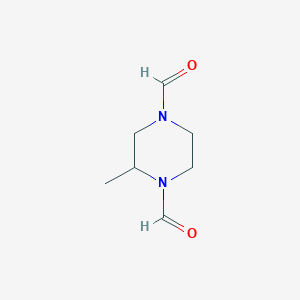
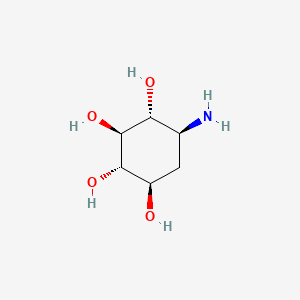
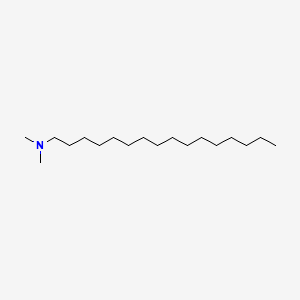
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
![1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429643.png)
